molecular formula C11H8N2O2 B14476175 1-(Acetyloxy)-1H-indole-3-carbonitrile CAS No. 69111-89-3

1-(Acetyloxy)-1H-indole-3-carbonitrile

Cat. No.: B14476175
CAS No.: 69111-89-3
M. Wt: 200.19 g/mol
InChI Key: YQVBPQKNEHCVQR-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-1H-indole-3-carbonitrile is an organic compound that features an indole core substituted with an acetyloxy group and a carbonitrile group. The indole structure is a common motif in many natural and synthetic compounds, known for its wide range of biological activities.

Preparation Methods

One common method is the acetylation of an indole-3-carbonitrile using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Acetyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-(Acetyloxy)-1H-indole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The acetyloxy group can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The indole core can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The carbonitrile group can also participate in reactions that modify the compound’s biological activity .

Comparison with Similar Compounds

1-(Acetyloxy)-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    1-(Acetyloxy)-2-propanone: Another compound with an acetyloxy group, used in different chemical contexts. The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

CAS No.

69111-89-3

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

(3-cyanoindol-1-yl) acetate

InChI

InChI=1S/C11H8N2O2/c1-8(14)15-13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,7H,1H3

InChI Key

YQVBPQKNEHCVQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C=C(C2=CC=CC=C21)C#N

Origin of Product

United States

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